N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide
Description
N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide group attached to a hexa-2,4-dien-2-yl chain with an oxo and prop-2-enylamino substituent
Properties
IUPAC Name |
N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-5-11-14(16(20)17-12-4-2)18-15(19)13-9-7-6-8-10-13/h3-11H,2,12H2,1H3,(H,17,20)(H,18,19)/b5-3+,14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJXVZDYRFUGD-PFKRAQPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C(=O)NCC=C)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C(=O)NCC=C)/NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide typically involves the following steps:
Formation of the hexa-2,4-dien-2-yl chain: This can be achieved through a series of aldol condensations and subsequent dehydration reactions to introduce the conjugated diene system.
Introduction of the oxo group: Oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be employed to introduce the oxo group at the desired position.
Attachment of the prop-2-enylamino group: This step involves the nucleophilic substitution of an appropriate amine precursor with the hexa-2,4-dien-2-one intermediate.
Formation of the benzamide group: The final step involves the acylation of the amine intermediate with benzoyl chloride under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bonds in the hexa-2,4-dien-2-yl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Dess-Martin periodinane, or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the desired substituent, but common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide: shares structural similarities with other benzamide derivatives and conjugated diene compounds.
2,4-Hexadien-1-ol: A medium-chain primary fatty alcohol with two trans double bonds at positions 2 and 4.
2,4-Hexadienyl acetate: A related compound with an acetate group instead of the benzamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
